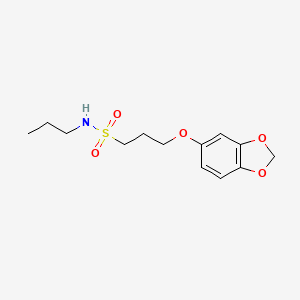![molecular formula C8H12O2 B2692473 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde CAS No. 2305252-88-2](/img/structure/B2692473.png)
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde is a chemical compound with the molecular formula C8H12O2. It is characterized by a bicyclic structure that includes an oxirane ring and an aldehyde functional group.
Preparation Methods
The synthesis of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure, followed by oxidation to introduce the aldehyde group.
Reaction Conditions: The reaction conditions for the synthesis of this compound often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently. For example, oxidation reactions may require acidic conditions, while reduction reactions may require basic conditions.
Scientific Research Applications
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions involving aldehydes and oxiranes. It may also serve as a probe to investigate the mechanisms of enzyme action.
Medicine: The compound’s derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that recognize aldehyde and oxirane functional groups. These interactions can lead to the formation of covalent bonds and subsequent changes in the activity of the target molecules.
Pathways Involved: The compound may participate in metabolic pathways involving aldehyde dehydrogenases and epoxide hydrolases.
Comparison with Similar Compounds
1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid and 1-Methyl-2-oxabicyclo[3.1.1]heptane-5-methanol share similar bicyclic structures but differ in their functional groups.
Uniqueness: The presence of both an oxirane ring and an aldehyde group in this compound makes it unique compared to its analogs.
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-7-4-8(5-7,6-9)2-3-10-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWGOLOMMQCZAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-88-2 |
Source


|
| Record name | 1-methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692390.png)

![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)
![6,7-dimethyl5-(4-tert-butylphenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)



![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)
![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)


![methyl 3-[6-(morpholin-4-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2692413.png)
